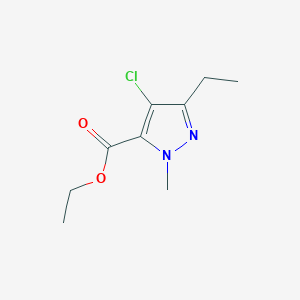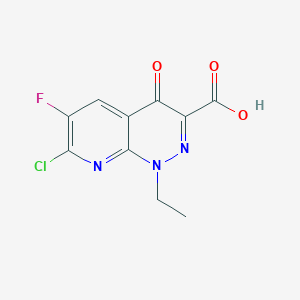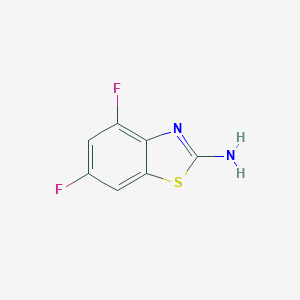![molecular formula C26H22Cl2K4N4O22S6 B053938 6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy CAS No. 120583-77-9](/img/structure/B53938.png)
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy], commonly known as DCDHF-DA, is a fluorescent dye that is widely used in scientific research applications. This compound is synthesized through a specific chemical process and has unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of DCDHF-DA involves its ability to bind to specific cellular structures and emit fluorescent light when excited by a specific wavelength of light. This allows researchers to visualize various cellular processes in real-time and monitor changes over time.
Efectos Bioquímicos Y Fisiológicos
DCDHF-DA has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound is non-toxic and has low background fluorescence, which allows for accurate and reliable measurements. Additionally, DCDHF-DA is membrane-permeable, which allows it to enter cells and bind to specific cellular structures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DCDHF-DA in lab experiments include its high sensitivity, low background fluorescence, and non-toxic nature. However, there are some limitations to using this compound, including its limited spectral range and its sensitivity to pH changes.
Direcciones Futuras
There are several future directions for research involving DCDHF-DA. One area of research is the development of new fluorescent dyes with improved spectral properties and increased sensitivity. Additionally, researchers are exploring new applications for DCDHF-DA in the study of various cellular processes, including apoptosis, autophagy, and oxidative stress. Finally, there is a growing interest in using DCDHF-DA in vivo to study various biological processes in living organisms.
Métodos De Síntesis
The synthesis of DCDHF-DA involves a series of chemical reactions that are carefully controlled to produce a high-quality product. The starting materials for this synthesis are 6,13-dichloro-3,10-bis(aminopropyl)phenothiazine and potassium bisulfite. These materials are reacted together to form the intermediate product, which is then further reacted with potassium hydroxide and potassium carbonate to produce the final product.
Aplicaciones Científicas De Investigación
DCDHF-DA is widely used in scientific research applications, particularly in the field of cell biology. This compound is used as a fluorescent probe to visualize various biological processes, including mitochondrial membrane potential, reactive oxygen species, and lipid peroxidation. DCDHF-DA is also used to study the effects of various drugs and toxins on cellular function.
Propiedades
Número CAS |
120583-77-9 |
|---|---|
Nombre del producto |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy |
Fórmula molecular |
C26H22Cl2K4N4O22S6 |
Peso molecular |
1162.2 g/mol |
Nombre IUPAC |
tetrapotassium;2-[[6,13-dichloro-10-(2-sulfonatooxyethylamino)-4,11-bis(2-sulfonatooxyethylsulfonyl)-7H-[1,4]benzoxazino[2,3-b]phenoxazin-3-ylidene]amino]ethyl sulfate |
InChI |
InChI=1S/C26H26Cl2N4O22S6.4K/c27-17-19-23(53-21-13(31-19)1-3-15(29-5-7-49-57(37,38)39)25(21)55(33,34)11-9-51-59(43,44)45)18(28)20-24(17)54-22-14(32-20)2-4-16(30-6-8-50-58(40,41)42)26(22)56(35,36)12-10-52-60(46,47)48;;;;/h1-4,29,31H,5-12H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
Clave InChI |
SWCACVRZNHFJBB-UHFFFAOYSA-J |
SMILES isomérico |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES |
C1=CC(=C(C2=C1NC3=C(C4=C(C(=C3O2)Cl)N=C5C=CC(=NCCOS(=O)(=O)[O-])C(=C5O4)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
SMILES canónico |
C1=CC(=C(C2=C1N=C3C(=C(C4=NC5=C(C(=C(C=C5)NCCOS(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-])OC4=C3Cl)Cl)O2)S(=O)(=O)CCOS(=O)(=O)[O-])NCCOS(=O)(=O)[O-].[K+].[K+].[K+].[K+] |
Sinónimos |
6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethylsulfonyl]-5,12-dioxa-7,14-diazapentacene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Isoindole-1,3(2H)-dione, 2-[4-[[3-(2-methoxyphenyl)propyl]methylamino]butyl]-](/img/structure/B53856.png)
![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)
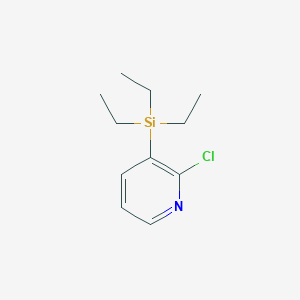
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
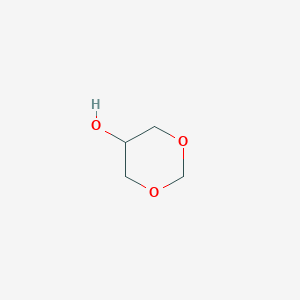
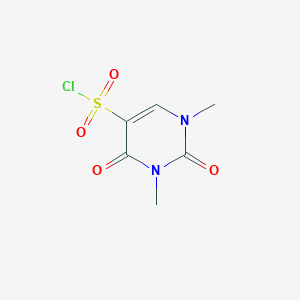
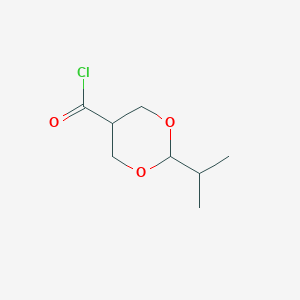
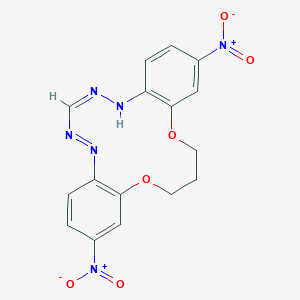
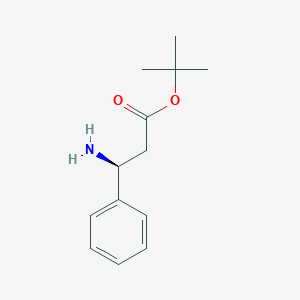
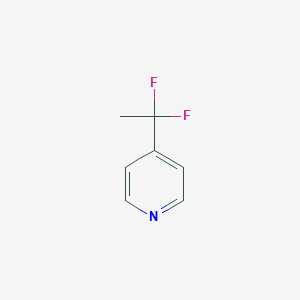
![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)
